molecular formula C11H18N2O2 B1398866 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester CAS No. 856256-91-2

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Cat. No.: B1398866
CAS No.: 856256-91-2
M. Wt: 210.27 g/mol
InChI Key: ZDXLJRRATPHRIT-UHFFFAOYSA-N
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Description

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the 3-methylbutyl group and the ethyl ester functionality adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester typically involves the esterification of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions of acids/bases.

    Reduction: Requires strong reducing agents like LiAlH4, usually performed in anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid and ethanol.

    Reduction: 5-(3-methylbutyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid form. This active form can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Isoamyl acetate: Known for its banana-like odor, widely used in the food industry.

Uniqueness

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-15-11(14)10-7-9(12-13-10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXLJRRATPHRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (1.43 mL, 2.95 mmol) was added to a stirring room temperature solution of 46 (6.3112 g, 2.95 mmol) in EtOH (29.5 mL, 1 M) under N2. The reaction was then stirred at room temperature until judged complete by HPLC (35 min): The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 96:4 Hexanes:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 4.3911 g (70.9%) of 47. 1H (CDCl3, 400 MHz): δ 13.01 (1H, broad s), 6.52 (1H, s), 4.29 (2H, q, J=7.1 Hz), 2.64 (2H, t, J=7.8 Hz), 1.57-1.41 (3H, m), 1.26 (3H, t, J=7.1 Hz), 5.85 (6H, d, J=5.9 Hz) ppm. 13C (CDCl3, 100 MHz): δ 162.37, 146.26, 143.1, 105.73, 60.53, 37.88, 27.35, 23.42, 22.11, 14.06 ppm. HPLC: 10.006 min.
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
46
Quantity
6.3112 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 mL
Type
solvent
Reaction Step One
Name
Yield
70.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

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